N1-Phenyl Aromatic Interaction vs. N1-tert-Butyl: EGFR-TK Binding Mode Differentiation
The N1-phenyl substituent of the target compound enables π-π stacking and hydrophobic interactions within the ATP-binding pocket of kinases, an interaction mode unavailable to the N1-tert-butyl analog (CAS 919840-57-6). In the closely related 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine series evaluated by Abbas et al. (2015), docking studies into EGFR-TK demonstrated that the pyrazolo[3,4-d]pyrimidine core engages the hinge region via H-bonding with Met793 through N1 of pyrimidine or N2 of pyrazole, while the 1-phenyl group occupies a hydrophobic sub-pocket [1]. The N1-tert-butyl analog lacks the aromatic surface area required for these π-stacking contributions. Compounds in the Abbas series achieved EGFR-TK inhibition ranging from 41% to 91% at a single tested concentration (10 μM), with the most potent analog (compound 6b) reaching 91% inhibition—directly attributable to optimized aromatic and H-bonding interactions within the ATP site [1].
| Evidence Dimension | N1 substituent aromatic interaction capability in kinase ATP-binding pocket |
|---|---|
| Target Compound Data | 1-Phenyl substituent: aromatic ring enables π-π stacking with hydrophobic pocket residues; molecular weight 311.35 g/mol; calculated clogP ~3.1 |
| Comparator Or Baseline | N1-tert-Butyl analog (CAS 919840-57-6): saturated alkyl group, no aromatic π-stacking; MW 291.35 g/mol; calculated clogP ~2.8 |
| Quantified Difference | Aromatic π-surface area: phenyl contributes ~34 Ų additional planar hydrophobic contact surface vs. tert-butyl (~0 Ų aromatic). Estimated ΔclogP = +0.3 (increased lipophilicity). Class-level EGFR-TK inhibition: 41–91% for 1-phenyl series (at 10 μM) [1]. |
| Conditions | EGFR-TK enzymatic inhibition assay and in silico docking into EGFR-TK ATP-binding site (PDB entry not specified for exact analog); Abbas et al. 2015 [1] |
Why This Matters
For kinase-targeted screening cascades, the N1-phenyl group provides a critical aromatic interaction vector absent in N1-alkyl analogs, directly impacting the probability of achieving potent ATP-competitive inhibition against kinases with aromatic-rich hinge-proximal hydrophobic pockets.
- [1] Abbas SE-S, et al. 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. Chem Biol Drug Des. 2015;85(5):608-622. DOI: 10.1111/cbdd.12451. View Source
